(2Z)-3-[(4-chloro-2,5-dimethoxyphenyl)carbamoyl]prop-2-enoic acid
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Overview
Description
(2Z)-3-[(4-chloro-2,5-dimethoxyphenyl)carbamoyl]prop-2-enoic acid is an organic compound that features a unique structure combining a chloro-substituted aromatic ring with a carbamoyl group and a propenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-[(4-chloro-2,5-dimethoxyphenyl)carbamoyl]prop-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2,5-dimethoxyaniline and acryloyl chloride.
Formation of Carbamoyl Intermediate: The 4-chloro-2,5-dimethoxyaniline reacts with acryloyl chloride in the presence of a base such as triethylamine to form the carbamoyl intermediate.
Cyclization and Final Product Formation: The intermediate undergoes cyclization under acidic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-[(4-chloro-2,5-dimethoxyphenyl)carbamoyl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
(2Z)-3-[(4-chloro-2,5-dimethoxyphenyl)carbamoyl]prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-3-[(4-chloro-2,5-dimethoxyphenyl)carbamoyl]prop-2-enoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-[(4-chloro-2,5-dimethoxyphenyl)carbamoyl]prop-2-enoic acid: An isomer with a different configuration around the double bond.
4-chloro-2,5-dimethoxybenzoic acid: A structurally related compound lacking the carbamoyl and propenoic acid moieties.
4-chloro-2,5-dimethoxyaniline: A precursor in the synthesis of the target compound.
Uniqueness
(2Z)-3-[(4-chloro-2,5-dimethoxyphenyl)carbamoyl]prop-2-enoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for research and industrial applications.
Biological Activity
(2Z)-3-[(4-chloro-2,5-dimethoxyphenyl)carbamoyl]prop-2-enoic acid is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- IUPAC Name : this compound
- Molecular Formula : C12H12ClN1O4
- Molecular Weight : 271.68 g/mol
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor activity. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.
Table 1: Antitumor Effects on Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 15 | Apoptosis induction |
A549 (Lung) | 20 | G1 phase cell cycle arrest |
HeLa (Cervical) | 18 | Inhibition of proliferation |
Anti-inflammatory Properties
The compound has also demonstrated anti-inflammatory effects in various models. In animal studies, it reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential utility in treating inflammatory diseases.
Case Study: In Vivo Anti-inflammatory Effects
A study involving a murine model of inflammation showed that administration of this compound resulted in a significant decrease in paw edema compared to control groups. This suggests that the compound may inhibit pathways associated with inflammation.
The precise mechanism by which this compound exerts its effects remains under investigation. Preliminary findings suggest that it may modulate signaling pathways related to apoptosis and inflammation through interaction with specific receptors or enzymes involved in these processes.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Studies indicate that it has moderate bioavailability and is metabolized primarily in the liver. Further research is needed to elucidate its pharmacokinetic profile fully.
Properties
IUPAC Name |
(Z)-4-(4-chloro-2,5-dimethoxyanilino)-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO5/c1-18-9-6-8(10(19-2)5-7(9)13)14-11(15)3-4-12(16)17/h3-6H,1-2H3,(H,14,15)(H,16,17)/b4-3- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEELHBRMJXWEAY-ARJAWSKDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C=CC(=O)O)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1NC(=O)/C=C\C(=O)O)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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